1-(4-Fluoro-3-methylphenyl)propan-1-amine
Description
1-(4-Fluoro-3-methylphenyl)propan-1-amine is a fluorinated aromatic amine with the molecular formula C₁₀H₁₄FN. Its hydrochloride salt (CAS: 2733123-76-5) is commercially available with a purity of 95% . The compound features a propan-1-amine backbone substituted with a 4-fluoro-3-methylphenyl group, which confers unique electronic and steric properties. This structural motif is common in pharmacologically active molecules, where fluorine enhances metabolic stability and the methyl group modulates lipophilicity.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRCUUZWIWMGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)propan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 4-fluoro-3-methylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: Reacting 4-fluoro-3-methylbenzene with propylmagnesium bromide followed by hydrolysis.
Suzuki-Miyaura Coupling: This method involves the cross-coupling of 4-fluoro-3-methylphenylboronic acid with propyl halides using a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reductive amination or Grignard reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: Oxidation of the amine group can produce the corresponding nitro compound.
Reduction: Reduction of the nitro group (if present) can yield the amine.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide and reaction conditions involving high temperatures are employed.
Major Products Formed:
Oxidation: 1-(4-Fluoro-3-methylphenyl)propan-1-one
Reduction: 1-(4-Fluoro-3-methylphenyl)propan-1-amine (reduced form)
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluoro-3-methylphenyl)propan-1-amine is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to engage in various biochemical interactions:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that it can modulate the activity of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases .
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to anxiety and depression. The presence of fluorine enhances binding affinity, making it a candidate for developing antidepressants .
Antimicrobial Activity
Research has demonstrated that derivatives of 1-(4-Fluoro-3-methylphenyl)propan-1-amine exhibit notable antimicrobial properties. For example:
- Antibacterial Studies : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains, indicating significant antibacterial potential .
Case Study 1: Antibacterial Efficacy
In a comparative study of structurally related compounds, it was found that modifications on the phenyl ring significantly influenced their inhibitory action against bacteria such as Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents improved overall antimicrobial efficacy, suggesting that 1-(4-Fluoro-3-methylphenyl)propan-1-amine could serve as a lead compound for antibiotic development.
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of 1-(4-Fluoro-3-methylphenyl)propan-1-amine revealed its potential as a treatment for anxiety disorders. The compound was shown to enhance serotonin levels in animal models, which correlates with reduced anxiety-like behaviors . This finding opens avenues for further research into its use as an anxiolytic agent.
Mechanism of Action
1-(4-Fluoro-3-methylphenyl)propan-1-amine is structurally similar to other fluorinated phenyl compounds such as 4-fluoro-3-methylphenyl isocyanate and 4-fluoro-3-methyl-alpha-pyrrolidinohexanophenone. its unique combination of fluorine and methyl groups on the phenyl ring distinguishes it from these compounds. The presence of the propylamine group further enhances its reactivity and utility in various applications.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly impacts physicochemical and biological properties:
- 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-amine (C₁₆H₁₆FN): Features separate 4-fluoro and 4-methylphenyl groups.
- 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (C₁₆H₁₈FN): The 3-fluoro and 4-methyl groups on the phenyl ring, combined with an additional phenyl group on the propane chain, increase molecular weight (243.32 g/mol) and lipophilicity, which could influence blood-brain barrier permeability .
Key Insight : The target compound’s 4-fluoro and 3-methyl groups balance electronic withdrawal (fluorine) and steric bulk, optimizing interactions with hydrophobic binding pockets.
Chain Branching and Stereochemistry
- (1r)-1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride (C₁₀H₁₄ClFN): The R-enantiomer demonstrates the importance of stereochemistry; enantiomers may exhibit divergent pharmacological profiles .
Key Insight : Linear chains (as in the target compound) offer greater rotational freedom for receptor binding compared to branched analogs.
Heterocyclic and Multi-Aromatic Modifications
- N-(4-(2-(3-morpholinopropylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine: Incorporates morpholine and piperidine rings, enhancing solubility via hydrogen bonding. Such modifications are absent in the target compound, which may limit its aqueous solubility .
- [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine : Dual aromatic systems increase molecular complexity and may enhance selectivity for multi-target therapies .
Biological Activity
1-(4-Fluoro-3-methylphenyl)propan-1-amine, also known as 4-Fluoro-3-methylamphetamine (4-FMA), is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Features:
- Fluorine Substitution: The presence of a fluorine atom at the para position enhances lipophilicity and metabolic stability.
- Methyl Group: The methyl group at the meta position may influence its interaction with biological targets.
Biological Activity
1-(4-Fluoro-3-methylphenyl)propan-1-amine exhibits various biological activities, including:
- Neuropharmacological Effects: It acts as a stimulant, similar to other amphetamines. Studies indicate it may enhance dopamine release in the brain, potentially affecting mood and behavior .
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial activity, making them candidates for further research in treating infections .
The mechanism of action primarily involves interaction with neurotransmitter systems:
- Dopaminergic Pathways: The compound is hypothesized to increase dopamine levels by inhibiting its reuptake, similar to other psychoactive substances .
- Serotonergic Activity: There is emerging evidence that it may also affect serotonin pathways, contributing to its psychoactive effects.
Synthesis Methods
The synthesis of 1-(4-Fluoro-3-methylphenyl)propan-1-amine can be achieved through several methods:
- Reduction Reactions: Starting from 1-(4-Fluoro-3-methylphenyl)propan-1-one, reduction can yield the amine.
- Amine Coupling Reactions: Utilizing various amine coupling strategies can produce the desired compound with high purity.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of 4-FMA on animal models, revealing significant increases in locomotor activity and alterations in serotonin levels. These findings suggest potential applications in treating mood disorders but also raise concerns regarding abuse potential .
Case Study 2: Antimicrobial Activity
Research conducted on analogs of 1-(4-Fluoro-3-methylphenyl)propan-1-amine demonstrated moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating promising leads for further development .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
